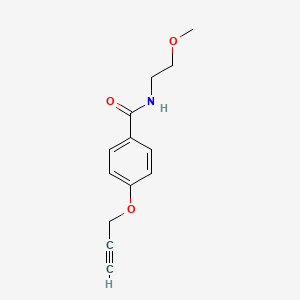![molecular formula C20H26N4O B5298781 4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, cell division, and DNA repair.
作用機序
4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine is a selective inhibitor of CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes. CK1δ is involved in the phosphorylation of proteins that are involved in circadian rhythms, cell division, and DNA repair. By inhibiting CK1δ, this compound can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to regulate circadian rhythms, which has implications for the treatment of sleep disorders and other conditions related to disrupted circadian rhythms.
実験室実験の利点と制限
One advantage of using 4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine in lab experiments is its high selectivity for CK1δ. This allows for more precise targeting of this protein kinase and reduces the risk of off-target effects. However, one limitation is that the compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Additionally, more research is needed to understand the biochemical and physiological effects of the compound and its mechanism of action. Finally, there is potential for the development of new derivatives of this compound with improved properties, such as increased solubility or potency.
合成法
The synthesis of 4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine involves several steps. The first step is the preparation of 3-(pyridin-3-ylmethoxy)piperidine, which is achieved by reacting 3-pyridinemethanol with piperidine in the presence of a base. The second step involves the reaction of 3-(pyridin-3-ylmethoxy)piperidine with cyclopentanone in the presence of an acid catalyst to form the intermediate compound. The final step is the reaction of the intermediate compound with guanidine in the presence of a base to form this compound.
科学的研究の応用
4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and bipolar disorder. The compound has also been shown to regulate circadian rhythms, which has implications for the treatment of sleep disorders and other conditions related to disrupted circadian rhythms.
特性
IUPAC Name |
4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-7-17(6-1)19-9-11-22-20(23-19)24-12-4-8-18(14-24)25-15-16-5-3-10-21-13-16/h3,5,9-11,13,17-18H,1-2,4,6-8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYPXRJAACFMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CCCC(C3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)

![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)